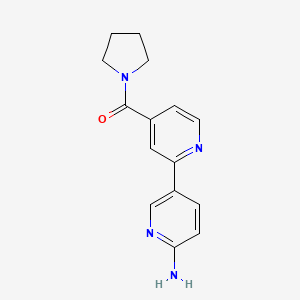![molecular formula C11H13N3OS B5679924 3-[(4-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B5679924.png)
3-[(4-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazole
Vue d'ensemble
Description
3-[(4-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazole is part of a broader class of triazole compounds known for their diverse chemical properties and potential applications. Triazoles are a group of heterocyclic compounds containing a ring of two carbon atoms and three nitrogen atoms. The interest in such compounds lies in their versatile chemical behavior, which allows for a wide range of reactions and potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of triazole derivatives often involves the cyclization of thiosemicarbazides under various conditions. For example, intermolecular cyclization of 1-phenyl(benzyl, allyl)-4-(4-methoxybenzyl- or 3-chloro-4-methoxybenzyl) thiosemicarbazides has been shown to afford 3,4,5-substituted 4H-1,2,4-triazoles (Hovsepyan et al., 2014). This method highlights the versatility of thiosemicarbazides as precursors for triazole synthesis.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be elucidated using techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. The crystal structure of related compounds, such as 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxy-benzylideneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate, provides insights into the arrangement of atoms within the molecule and the types of interactions that stabilize the crystal structure (Xu et al., 2006).
Chemical Reactions and Properties
Triazole compounds participate in a variety of chemical reactions, including S-alkylation and aminomethylation, which can lead to further functionalization of the triazole ring. These reactions expand the chemical diversity of triazole derivatives and enable the synthesis of compounds with tailored properties (Hovsepyan et al., 2014).
Applications De Recherche Scientifique
Enzyme Inhibition and Antimicrobial Properties
Lipase and α-Glucosidase Inhibition
The synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide shows significant inhibition of lipase and α-glucosidase, suggesting potential applications in treating conditions like obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015).
Antibacterial and Antifungal Properties
The Schiff bases containing 1,2,4-triazole and pyrazole rings exhibit considerable antibacterial and antifungal activities, making them potential candidates for antimicrobial drug development (Pillai et al., 2019).
Synthesis and Characterization of Derivatives
Synthesis of Schiff Bases and Copper(I) Complexes
The reaction of 4-amino-5-methyl-2H-1,2,4-triazole-3(4H)-thione with aldehydes, leading to Schiff bases and their CuI complexes, presents a pathway for synthesizing new compounds with potential scientific applications (Ghassemzadeh et al., 2005).
Structural and Spectroscopic Analysis
The study of molecular, electronic, nonlinear optical, and spectroscopic properties of heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones highlights the significance of these compounds in material science and pharmaceutical research (Beytur & Avinca, 2021).
Potential in Drug Development
Anticancer Properties
Derivatives of 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one have been evaluated for their anticancer activity, indicating a promising avenue for developing new cancer therapies (Bekircan et al., 2008).
Cholinesterase Inhibitors for Neurological Disorders
The synthesis and evaluation of S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as cholinesterase inhibitors highlight their potential use in treating neurological disorders like Alzheimer's (Arfan et al., 2018).
Propriétés
IUPAC Name |
3-[(4-methoxyphenyl)methylsulfanyl]-5-methyl-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-8-12-11(14-13-8)16-7-9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEIAVOPCAIQSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-methoxybenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-phenyl-1-[2-(trifluoromethyl)pyrimidin-4-yl]azepane](/img/structure/B5679842.png)



![2-(4-fluorophenyl)-N-(1-methyl-2-pyridin-3-ylethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5679870.png)
![N-(3-methoxyphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5679878.png)
![(1S*,5R*)-3-benzoyl-6-(1-pyrrolidinylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5679884.png)
![N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]chromane-3-carboxamide](/img/structure/B5679889.png)

![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylbenzamide](/img/structure/B5679898.png)
![5-(2-methoxybenzoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5679901.png)
![1-ethyl-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1H-pyrazole-5-sulfonamide](/img/structure/B5679909.png)
![N,N-dimethyl-3-[4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperazin-1-yl]propan-1-amine](/img/structure/B5679916.png)
